molecular formula C19H19ClN4O2 B11289384 1-(5-chloro-2-methoxyphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(5-chloro-2-methoxyphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11289384
M. Wt: 370.8 g/mol
InChI Key: CBXHGXBPHIMIGF-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. In this case, 5-chloro-2-methoxyphenyl azide and 2,3-dimethylphenylacetylene are used as starting materials.

    Carboxamide Formation: The triazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Reaction Conditions:

    Solvent: Common solvents include dimethylformamide (DMF) or dichloromethane (DCM).

    Catalyst: Copper(I) catalysts, such as copper(I) iodide, are often used to facilitate the cycloaddition reaction.

    Temperature: The reactions are typically carried out at elevated temperatures, ranging from 60°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methoxyphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and anticancer agent.

    Biological Research: It is used as a probe to study enzyme inhibition and protein interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Protein Binding: It can bind to proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

    1-(5-chloro-2-methoxyphenyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group at the 5-position of the triazole ring.

    1-(5-chloro-2-methoxyphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness: 1-(5-chloro-2-methoxyphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-N-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C19H19ClN4O2/c1-11-6-5-7-15(12(11)2)21-19(25)18-13(3)24(23-22-18)16-10-14(20)8-9-17(16)26-4/h5-10H,1-4H3,(H,21,25)

InChI Key

CBXHGXBPHIMIGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)OC)C)C

Origin of Product

United States

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